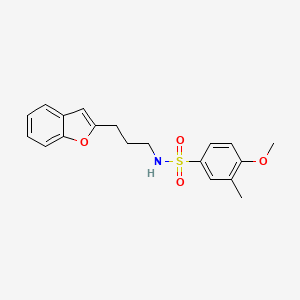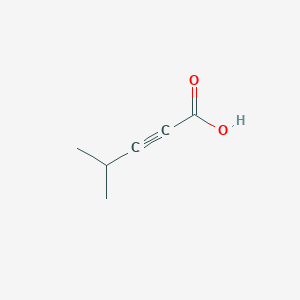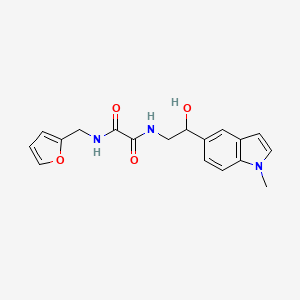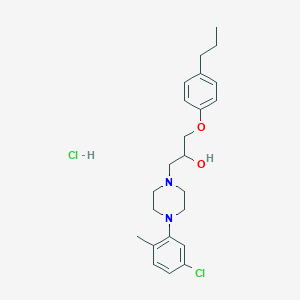
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation plays a critical role in the synthesis of various pharmaceutical compounds. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights the importance of acetylation in the synthesis of antimalarial drugs. This process involves various acyl donors and parameters like speed of agitation, solvent, catalyst loading, mole ratio, and temperature, showcasing the intricate control required in pharmaceutical synthesis (Magadum & Yadav, 2018).
Advanced Glycoside Modifications
The conversion of protected N-acetylneuraminic acid 2-formyl-4-nitrophenyl glycoside to its 5-acetamido derivative underlines the significance of precise chemical modifications in the development of therapeutic agents. This process, involving (diethyl-amino)sulfur trifluoride (DAST) and methanol, showcases the high yield and efficiency of modern chemical synthesis techniques in creating complex molecules for medical applications (Orlova, Zinin, & Kononov, 2009).
N-Acetylcarbamate Potassium Salts in Drug Development
The development of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles demonstrates the ongoing innovation in drug development. These stable, easy-to-handle compounds can react with various alkyl halides and sulfonates to afford substituted products, which are crucial in synthesizing natural and pharmaceutical products. The ability to transform these compounds into N-alkylacetamides and protected amines highlights the versatility of these reagents in medicinal chemistry (Sakai et al., 2022).
Polymeric Derivatives for Pharmacological Activity
The synthesis of polymeric derivatives, such as N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, for pharmacological applications showcases the intersection of polymer science and pharmacology. These derivatives, designed to support two pharmacological residues with complementary action per repeat unit, illustrate the potential of polymeric materials in delivering therapeutic agents with enhanced efficacy and specificity (Román & Gallardo, 1992).
Green Synthesis in Dye Production
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for the production of azo disperse dyes emphasizes the industry's shift towards more sustainable and environmentally friendly manufacturing processes. Using a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide, this process achieves high selectivity and efficiency, reducing the environmental impact of dye production (Qun-feng, 2008).
Properties
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLUGVOJTSBJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

![7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione](/img/structure/B2600808.png)

![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2600811.png)

![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2600817.png)
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)
